REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][c:8]([CH2:10][N:11]3[CH2:12][CH2:13][CH2:14][CH2:15]3)[o:9]2)[cH:16]1.[CH2:29]1[O:30][CH2:31][CH2:32][O:33][CH2:34]1.[CH3:19][NH:20][CH2:21][CH2:22][NH:23][CH3:24].[Cu:27][I:28].[I-:17].[NH3:25].[Na+:18].[OH2:26]>>[c:2]1([I:17])[cH:3][cH:4][c:5]2[c:6]([n:7][c:8]([CH2:10][N:11]3[CH2:12][CH2:13][CH2:14][CH2:15]3)[o:9]2)[cH:16]1
|
Name
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Brc1ccc2oc(CN3CCCC3)nc2c1
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Brc1ccc2oc(CN3CCCC3)nc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Ic1ccc2oc(CN3CCCC3)nc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |